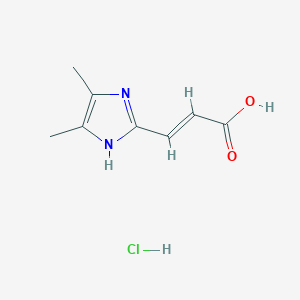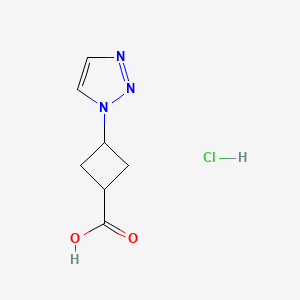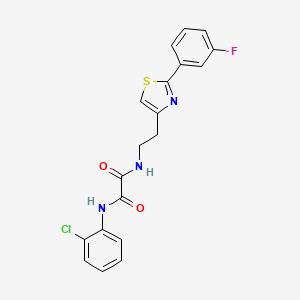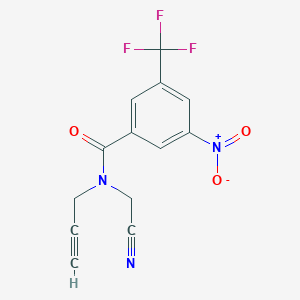
N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide, also known as TFB-TNB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. TFB-TNB is a small molecule that belongs to the class of nitroaromatic compounds and has a unique chemical structure that makes it an attractive candidate for various research applications.
Mecanismo De Acción
The mechanism of action of N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes and receptors that are involved in various biological processes. N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide has been shown to inhibit the activity of various kinases, including JNK, p38, and ERK. It has also been shown to inhibit the activity of MMP-2 and MMP-9, which are involved in cancer metastasis.
Biochemical and Physiological Effects:
N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide has been shown to have antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide is its potent inhibitory activity against various enzymes and receptors. This makes it an attractive candidate for various research applications, including drug discovery and development. However, one of the limitations of N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide is its complex synthesis process, which requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for the research and development of N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide. One potential area of research is the development of N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide derivatives that have improved pharmacological properties. Another area of research is the investigation of the mechanism of action of N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide and its potential applications in various diseases. Finally, the use of N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide involves a multistep process that requires expertise in organic chemistry. The first step involves the reaction of 3-nitrobenzaldehyde with propargyl bromide to produce 3-nitro-1-prop-2-ynylbenzene. This compound is then reacted with cyanomethyl lithium to form N-(cyanomethyl)-3-nitro-1-prop-2-ynylbenzene. Finally, the compound is reacted with trifluoroacetic anhydride to produce N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to have potent inhibitory activity against various enzymes and receptors that are implicated in various diseases such as cancer and inflammation. N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide has also been shown to have antimicrobial activity against various bacterial strains.
Propiedades
IUPAC Name |
N-(cyanomethyl)-3-nitro-N-prop-2-ynyl-5-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O3/c1-2-4-18(5-3-17)12(20)9-6-10(13(14,15)16)8-11(7-9)19(21)22/h1,6-8H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYKCTWSGAEZQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#N)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-chlorobenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2603215.png)
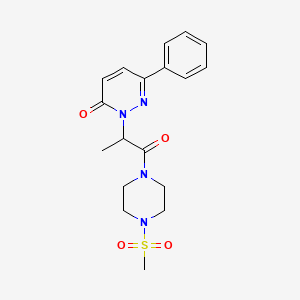

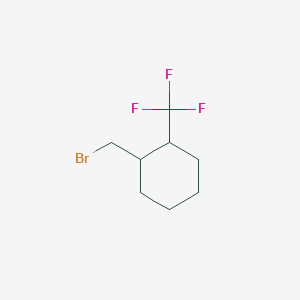
![2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2603220.png)
![N-[1-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2603222.png)
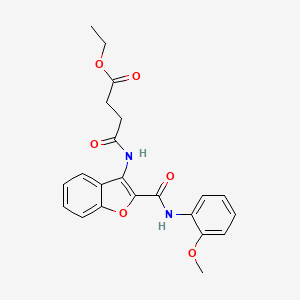
![1-(4-chloro-2-methylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2603224.png)
![[4-(5-Chloropyridin-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2603225.png)
![2-[5-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2603226.png)
